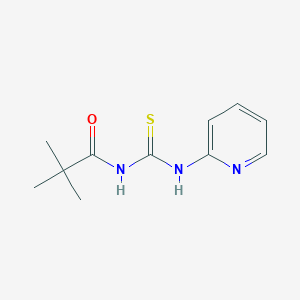
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide is a useful research compound. Its molecular formula is C11H15N3OS and its molecular weight is 237.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide is 237.09358328 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
A study by Aayisha et al. (2019) explored the conformational, spectroscopic, and electronic properties of 2,2-Dimethyl-N-[(2-Pyridinylamino)Carbonothioyl]Propanamide through Density Functional Theory (DFT). The research provided detailed insights into the molecule’s structure, including HOMO-LUMO analysis, NMR, FT-IR, and FT-Raman spectroscopic profiling, and molecular docking studies. This comprehensive analysis highlights the compound's potential in bioactive molecular research, particularly in understanding its interaction with biological receptors and enzymes (Aayisha, T. S. R. Devi, Janani, Muthu, Raja, & Hemamalini, 2019).
Catalysis and Synthetic Applications
The catalytic properties and synthetic applications of derivatives related to 2,2-Dimethyl-N-[(2-Pyridinylamino)Carbonothioyl]Propanamide have been explored in various studies. For example, the work by Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of alcohols, showcasing the potential of similar compounds in facilitating organic synthesis reactions (Liu, Ma, Liu, & Wang, 2014).
Neuroprotective Agents
A significant area of application for compounds structurally related to 2,2-Dimethyl-N-[(2-Pyridinylamino)Carbonothioyl]Propanamide is in the development of neuroprotective agents. González-Muñoz et al. (2011) reported on N-acylaminophenothiazines derived from similar compounds as effective neuroprotectants and selective inhibitors for Alzheimer's disease treatment. These findings underscore the therapeutic potential of these compounds in neurodegenerative disease research (González-Muñoz et al., 2011).
Antimicrobial Activities
Research into the antimicrobial activities of novel synthetic compounds has also highlighted the relevance of 2,2-Dimethyl-N-[(2-Pyridinylamino)Carbonothioyl]Propanamide derivatives. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on similar molecular frameworks, demonstrating significant antimicrobial properties. Such studies reveal the potential of these compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Safety and Hazards
The compound has several safety and handling recommendations. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash thoroughly after handling (P264b). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280). If swallowed: Call a poison center/doctor if you feel unwell (P301+P312). If on skin: Wash with plenty of water (P302+P352). If inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340). If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Rinse mouth (P330). If skin irritation occurs: Get medical advice/attention (P332+P313). Take off contaminated clothing and wash it before reuse (P362). Dispose of contents/container to comply with local/regional/national/international regulations (P501c) .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-11(2,3)9(15)14-10(16)13-8-6-4-5-7-12-8/h4-7H,1-3H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNAGHNKCDBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
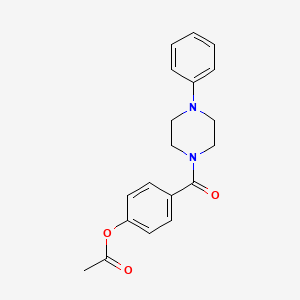

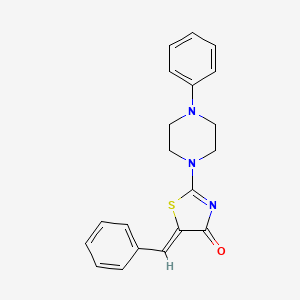
![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
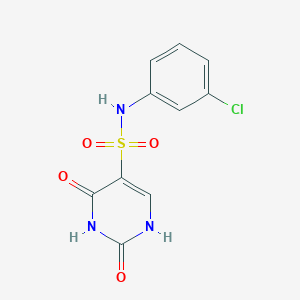
![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)
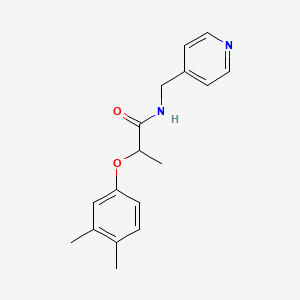
![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B5556298.png)
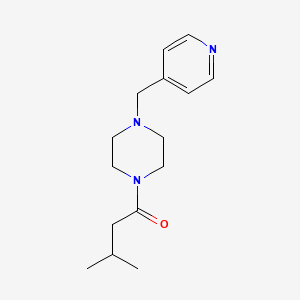
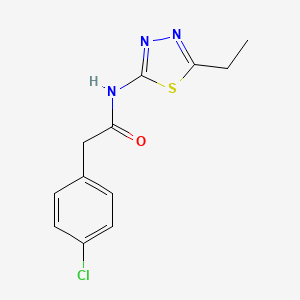
![N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)
